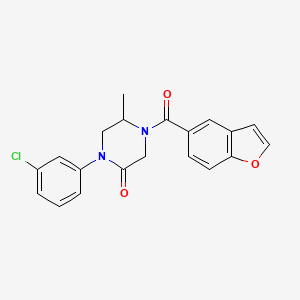

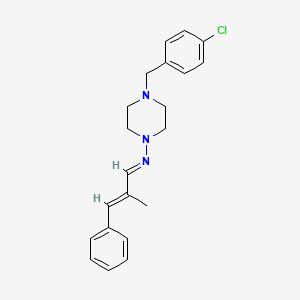

![molecular formula C17H11FN2OS B5588176 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine](/img/structure/B5588176.png)

4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidine derivatives often involves complex organic reactions. For instance, electrochemical oxidation methods have been utilized to convert 3,4-dihydroxybenzoic acid in the presence of nucleophiles into benzofuro[2,3-d]pyrimidine derivatives through Michael reaction and electro-decarboxylation, highlighting a methodology that could potentially be adapted for synthesizing 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine derivatives (Nematollahi & Goodarzi, 2002).

Molecular Structure Analysis

Molecular structure analyses of benzofuro[3,2-d]pyrimidine derivatives typically involve spectroscopic techniques such as NMR, IR, and X-ray crystallography. For example, the crystal structure analysis of certain thiopyrano[4,3-d]pyrimidin-4-one molecules, which share a related heterocyclic framework, provides insights into the spatial arrangement and electronic interactions within these molecules, offering a foundation for understanding the structural aspects of 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine (Li et al., 2007).

Chemical Reactions and Properties

Chemical reactions and properties of benzofuro[3,2-d]pyrimidine derivatives are diverse and depend on the functional groups attached to the core structure. For example, the substitution at specific positions can significantly influence the chemical reactivity and interactions of these compounds, as seen in studies where various functional groups have been introduced to study their effects on the compound's biological activity and chemical stability (Bhattacharya et al., 1995).

科学的研究の応用

Synthesis and Biological Activity

Antitumor Properties : Novel pyrimidine derivatives, including 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine, have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives have shown significant antitumor activities against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. Such compounds have been synthesized through various methods, including the condensation of uracil derivatives with ascorbic acid derivatives, demonstrating the versatility of pyrimidine synthesis (Raić-Malić et al., 2000).

Antiviral Activity : The synthesis and evaluation of pyrimidine nucleosides, including thio analogues, have been explored for their antiviral activities. These compounds, such as 5-fluoro-4'-thio-2'-deoxypyrimidine nucleosides, have shown potential against a range of viruses, offering a foundation for developing new antiviral therapies (Bobek et al., 1975).

Synthesis of Novel Compounds : Research has focused on the facile synthesis of pyrimidine derivatives, including 4-[(2-fluorobenzyl)thio][1]benzofuro[3,2-d]pyrimidine, for potential applications in medicinal chemistry. These efforts have led to the development of new methodologies for synthesizing thieno[2,3-d]pyrimidine derivatives, expanding the chemical toolbox available for drug discovery and development (Nematollahi & Goodarzi, 2002).

Exploration of Biological Effects : Studies have also been conducted on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities. These research efforts demonstrate the broad applicability of pyrimidine derivatives in addressing various biological targets and diseases (Alam et al., 2010).

Safety and Hazards

The safety and hazards associated with “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” are not specified in the retrieved sources. As with any chemical compound, appropriate safety measures should be taken when handling it.

将来の方向性

The potential of pyrimidine derivatives like “4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine” is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis . Future research could focus on exploring these possibilities further.

作用機序

Target of Action

The primary target of 4-(2-fluorobenzyl)thioSimilar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle.

Mode of Action

The exact mode of action of 4-(2-fluorobenzyl)thioSimilar compounds have been shown to inhibit cdk2, which is an appealing target for cancer treatment . By inhibiting CDK2, these compounds can disrupt the normal progression of the cell cycle, potentially leading to the death of cancer cells.

Biochemical Pathways

The biochemical pathways affected by 4-(2-fluorobenzyl)thio

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-fluorobenzyl)thiobenzofuro[3,2-d]pyrimidine are not available in the search results. These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion.

Result of Action

The molecular and cellular effects of 4-(2-fluorobenzyl)thioSimilar compounds have shown significant cytotoxic activities against mcf-7 and hct-116 cell lines . This suggests that these compounds may have potential anti-cancer effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(2-fluorobenzyl)thio

特性

IUPAC Name |

4-[(2-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FN2OS/c18-13-7-3-1-5-11(13)9-22-17-16-15(19-10-20-17)12-6-2-4-8-14(12)21-16/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIAFXBLMMIRJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5588118.png)

![1-methylbutyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B5588128.png)

![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-4'-(pentyloxy)-4-biphenylcarboxamide](/img/structure/B5588136.png)

![N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide](/img/structure/B5588148.png)

![1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5588168.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5588172.png)

![1-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5588173.png)

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)